n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine
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Overview
Description
n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine: is a compound that belongs to the class of benzo[d][1,3]dioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine typically involves the introduction of the pentan-2-yl group to the benzo[d][1,3]dioxole core. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a phosphine ligand, such as 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), in the presence of a base like cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness: n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features and the presence of the pentan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-pentan-2-yl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9(2)13-10-5-6-11-12(7-10)15-8-14-11/h5-7,9,13H,3-4,8H2,1-2H3 |
InChI Key |
DTOGLKPVRZTJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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